molecular formula C19H18FNO B5864769 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone

1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone

Cat. No. B5864769
M. Wt: 295.3 g/mol
InChI Key: RJILOKZFQRZQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone, commonly known as 4F-MPH, is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has been used in scientific research for its ability to enhance cognitive function, increase focus, and improve memory retention.

Mechanism of Action

The mechanism of action of 4F-MPH is similar to that of methylphenidate, which is a dopamine reuptake inhibitor. 4F-MPH inhibits the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels and resulting in enhanced cognitive function and improved memory retention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MPH are similar to those of other psychostimulants. It increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. Additionally, it can cause an increase in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4F-MPH in lab experiments is its potency and ability to enhance cognitive function and memory retention. Additionally, it has a relatively long half-life, which allows for sustained effects over a longer period of time. However, one limitation of using 4F-MPH in lab experiments is its potential for abuse and addiction. Therefore, it is important to use caution and proper safety measures when handling this compound.

Future Directions

There are several future directions for the study of 4F-MPH. One potential direction is the investigation of its potential therapeutic uses in the treatment of cognitive disorders such as ADHD. Additionally, further research could be conducted to better understand the long-term effects and potential risks associated with the use of this compound. Finally, there is a need for the development of safer and more effective psychostimulants that can enhance cognitive function without the potential for abuse and addiction.
Conclusion:
In conclusion, 4F-MPH is a potent psychostimulant that has been used extensively in scientific research for its ability to enhance cognitive function and improve memory retention. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to use caution and proper safety measures when handling this compound, and further research is needed to better understand its potential therapeutic uses and risks.

Synthesis Methods

The synthesis method of 4F-MPH involves the reaction of 4-fluorobenzyl chloride with methylphenidate in the presence of a base such as sodium hydroxide. The product is then purified through a series of recrystallization steps to obtain pure 4F-MPH. This synthesis method has been well-documented and has been used in numerous studies.

Scientific Research Applications

4F-MPH has been used extensively in scientific research for its ability to enhance cognitive function and improve memory retention. It has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, it has been used in studies investigating the effects of psychostimulants on the brain and behavior.

properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c1-13(2)19(22)17-12-21(18-6-4-3-5-16(17)18)11-14-7-9-15(20)10-8-14/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJILOKZFQRZQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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